[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate
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Overview
Description
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate is a complex organic compound that features a naphthalene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate typically involves multiple steps. One common approach is the condensation of 2-naphthylamine with 2-oxoacetic acid hydrazide to form an intermediate hydrazone. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes due to their aromatic nature.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound acts as a modulator.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
Bromine Compounds: These compounds exhibit similar reactivity patterns and are used in various organic synthesis applications.
Uniqueness
What sets [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate apart is its dual naphthalene structure, which provides unique electronic properties and reactivity patterns. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic materials.
Properties
CAS No. |
769152-91-2 |
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Molecular Formula |
C31H23N3O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C31H23N3O4/c1-20-13-15-23(16-14-20)31(37)38-28-18-17-22-8-2-4-10-24(22)26(28)19-32-34-30(36)29(35)33-27-12-6-9-21-7-3-5-11-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+ |
InChI Key |
QIZSMDYMPYPVDN-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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